3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Description
Molecular Formula: C₁₁H₁₂FN₃
Molecular Weight: 205.23 g/mol
CAS Number: 1006466-24-5
This compound features a fluoro-substituted aniline moiety linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl group. Its structural simplicity and fluorinated aromatic system make it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to electronic effects .
Properties
IUPAC Name |
3-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPANXRWFZGVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:
Fluorination: The starting material, aniline, undergoes fluorination to introduce the fluorine atom at the 3-position of the benzene ring.
Methylation: The pyrazole ring is methylated at the 1-position to form 1-methyl-1H-pyrazol-4-yl.
Coupling Reaction: The fluorinated aniline is then coupled with the methylated pyrazole using a suitable coupling agent, such as a carbodiimide or a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrosoaniline, nitroaniline.
Reduction Products: 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzylamine.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for its therapeutic potential in drug development.
Industry: The compound may find applications in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism by which 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
Fluorine vs. Chlorine and Bulkier Groups
- 3-Chloro-4-Fluoro-N-{[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methyl}Aniline Molecular Formula: C₂₄H₂₀ClFN₃O Key Features: Dual halogenation (Cl, F) and a methoxyphenyl-pyrazole group. Impact: The chloro substituent increases molecular weight (408.89 g/mol) and may enhance lipophilicity compared to the mono-fluoro target compound.
4-Ethoxy-N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Aniline
Trifluoromethyl Substitution
- N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]-2-(Trifluoromethyl)Aniline Molecular Formula: C₁₂H₁₂F₃N₃ Molecular Weight: 255.24 g/mol Key Features: Trifluoromethyl group at the ortho position.
Modifications on the Pyrazole Ring
Sulfonyl and Aryl Additions
3-(1-Methyl-1H-Pyrazol-4-yl)-5-((3-Nitrophenyl)Sulfonyl)-5H-Pyrrolo[2,3-b]Pyrazine (Compound 17)
- Molecular Formula : C₁₇H₁₂N₆O₃S
- Purity : >99%
- Key Features : Nitrophenylsulfonyl group fused to a pyrrolopyrazine core.
- Impact : The sulfonyl group enhances polarity, reducing membrane permeability but improving solubility. Biological activity may shift toward kinase inhibition due to the planar heterocyclic system .
N-[(3-Phenyl-1-(Phenylsulfonyl)-1H-Pyrazol-4-yl)Methyl]Aniline
Positional Isomerism and Functional Group Placement
- 3-Fluoro-4-[(1-Methyl-1H-Pyrazol-4-yl)Methoxy]Aniline Molecular Formula: C₁₁H₁₂FN₃O Molecular Weight: 221.24 g/mol Key Features: Methoxy linker at the para position of the aniline ring.
5-Fluoro-2-[(1-Methyl-1H-Pyrazol-4-yl)Methoxy]Aniline
Key Findings and Implications
- Electronic Effects : Fluorine and trifluoromethyl groups enhance electron-withdrawing properties, favoring interactions with electron-rich binding sites. Ethoxy and methoxy groups increase electron density, altering solubility and metabolic pathways .
- Steric Considerations : Bulky substituents (e.g., phenylsulfonyl) reduce conformational flexibility but may improve selectivity for larger active sites .
- Synthetic Accessibility : NaBH₄-mediated reductions and Suzuki couplings are common strategies for modifying pyrazole-aniline derivatives .
Biological Activity
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS No. 1006466-24-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol. Its structure features a fluorine atom attached to an aniline derivative, linked to a pyrazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Testing : A study evaluated several pyrazole derivatives against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results showed promising growth inhibition with IC₅₀ values reported as low as 3.79 µM for certain derivatives, suggesting that modifications to the pyrazole structure can enhance potency .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network in cancer cells, which is essential for cell division . This disruption results in apoptosis and reduced viability of cancer cells.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Similar Pyrazole Derivative | NCI-H460 | 8.55 |
Antibacterial Activity
The antibacterial activity of this compound has been explored in various studies, particularly against Gram-positive and Gram-negative bacteria.
Findings
A review of monomeric alkaloids indicated that compounds with similar structural features exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . Although specific MIC values for this compound were not detailed in the literature, its structural analogs suggest a potential for significant antibacterial activity.
Antifungal Activity
In addition to antibacterial properties, the antifungal efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound have shown activity against common fungal pathogens.
Research Insights
A study reported that certain pyrazole compounds exhibited antifungal activities with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungal strains . This suggests that modifications in the pyrazole structure can lead to enhanced antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
